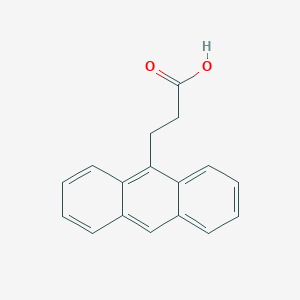

9-Anthracenepropionic acid

Vue d'ensemble

Description

9-Anthracenepropionic acid is a type of organic compound . It is also known as 9APA . It is commonly used in the construction of coordination complexes .

Synthesis Analysis

The synthesis of anthracene derivatives, including 9-Anthracenepropionic acid, has been extensively studied due to their interesting photophysical, photochemical, and biological properties . Some important preparative methods have been reported, especially in the last decade . A new tin (IV) complex has been successfully synthesized with 9-anthracenecarboxylic acid ligand .Molecular Structure Analysis

The molecular structure of 9-Anthracenepropionic acid is complex. It is a large π-conjugated ligand, which makes it suitable for constructing electron transfer photochromic materials .Chemical Reactions Analysis

9-Anthracenepropionic acid is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations . It is also involved in pericyclic reactions, cis–trans photoisomerization, or electron transfer processes .Physical And Chemical Properties Analysis

9-Anthracenepropionic acid is a rigid organic molecule . It has been commonly utilized in the construction of coordination complexes . More than 460 compounds containing 9-Anthracenepropionic acid ligand and its derivatives exist in the Cambridge Crystallographic Data Centre database .Applications De Recherche Scientifique

Radical-Induced Photochromism

In recent studies, crystalline 9-Anthracenepropionic acid (9-AC) demonstrated radical-induced photochromism. Upon Xe lamp light irradiation, it undergoes reversible color changes. This property opens up possibilities for designing novel photochromic systems with practical applications .

Supramolecular Nanoreactors

By arranging 9-Anthracenepropionic acid derivatives in a “reaction-ready” state through noncovalent interactions, researchers have created supramolecular nanoreactors. These nanoreactors show high selectivity in photoreactions, making them promising for catalysis and controlled chemical transformations .

Safety and Hazards

Orientations Futures

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . 9-Anthracenepropionic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

Mécanisme D'action

Target of Action

It’s known that anthracene derivatives have been commonly utilized in the construction of coordination complexes .

Mode of Action

Anthracene derivatives are known to undergo intermolecular [4+4] cycloaddition reactions after uv light irradiation . This reaction can induce mechanical bending, magnetic, and photoluminescent variations .

Biochemical Pathways

Anthracene derivatives are known to participate in photochemical reactions . For instance, the photodimerization of the 9-Anthracenepropionic acid ligand has been studied as it is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation .

Result of Action

It’s known that anthracene derivatives can show radical-induced photochromism and photomagnetism after xe lamp light irradiation . This suggests that 9-Anthracenepropionic acid may have similar properties.

Action Environment

The action of 9-Anthracenepropionic acid can be influenced by environmental factors such as light. For instance, anthracene derivatives are known to undergo photochemical reactions upon light irradiation . Therefore, the presence and intensity of light can significantly influence the action, efficacy, and stability of 9-Anthracenepropionic acid.

Propriétés

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthracenepropionic acid | |

CAS RN |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 9-Anthracenepropionic acid being used to modify single-walled carbon nanotubes (SWCNTs)?

A1: The carboxylic acid group present in 9-Anthracenepropionic acid enables it to interact with SWCNTs. [] This interaction allows the modified SWCNTs to disperse stably in water, a crucial property for creating conductive thin films via techniques like spray-coating. [] The anthracene moiety likely contributes to the dispersion through its hydrophobic interactions with the SWCNTs.

Q2: How does the presence of water affect the sorption of 9-Anthracenepropionic acid in soil?

A2: Research suggests that water plays a significant role in the "non-labile" uptake of 9-Anthracenepropionic acid in both clean and oil-contaminated soils. [] This non-labile uptake refers to the portion of the compound that doesn't readily desorb and may indicate stronger interactions with the soil matrix. Interestingly, water-repellent soils did not exhibit this non-labile uptake, further highlighting the importance of water in this process. []

Q3: Can 9-Anthracenepropionic acid be used to model the behavior of other contaminants in the environment?

A3: Yes, 9-Anthracenepropionic acid has been employed as a model compound to understand the behavior of polycyclic aromatic hydrocarbons (PAHs) in the gastrointestinal tract. [] Its release from a contaminated soil matrix within a simulated digestive system was studied to understand how such contaminants might become bioavailable after soil ingestion. [] The research suggests that while initial release from the soil matrix might be facilitated in the presence of bile salts and organic matter, subsequent complexation can reduce the freely dissolved fraction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)